molecular formula C10H12ClN3O2 B1522872 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride CAS No. 1269151-39-4

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride

Cat. No. B1522872
CAS RN: 1269151-39-4
M. Wt: 241.67 g/mol
InChI Key: DMRANWYUTLQCBY-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, and other activities .


Synthesis Analysis

1,2,4-Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . They exist in four regioisomeric forms .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, some 1,2,4-oxadiazole derivatives were found to have a melting point between 133–135 °C .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a specialty product for proteomics research applications, aiding in the identification and quantification of proteins and their modifications, understanding their interactions, and determining their localization in cells .

Cancer Therapy

Some 1,2,4-oxadiazole derivatives, which include the core structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. These inhibitors can be crucial in developing new therapeutic agents targeting cancer cells .

Age-Related Diseases

Derivatives of 1,2,4-oxadiazole are being studied for their potential in treating age-related diseases. This research is significant for developing drugs that can alleviate symptoms or possibly cure diseases associated with aging .

Antimicrobial Agents

The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new antimicrobial agents. This is particularly important in the fight against drug-resistant bacteria .

Metabolic Disorders

As a novel class of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists, 1,2,4-oxadiazole derivatives, including this compound, are being explored for treating metabolic disorders. This could lead to new treatments for conditions like diabetes and obesity .

Neurodegenerative Diseases

Research into 1,2,4-oxadiazole derivatives has also included their use as Sirtuin 2 inhibitors, which could be beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Anticancer Evaluation

The compound’s derivatives have been synthesized and evaluated for their anticancer properties. This includes studying their efficacy in various cancer cell lines and understanding their mechanisms of action .

Medicinal Chemistry

Oxadiazoles, including the 1,2,4-oxadiazole moiety present in this compound, have a wide range of medicinal applications. They have been used as anticancer, vasodilator, anticonvulsant, antidiabetic agents, among other applications, showcasing their versatility in medicinal chemistry .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Some oxadiazole derivatives are classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-7-12-10(13-15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRANWYUTLQCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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